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Compound of Interest

Compound Name: Tetramethylammonium hydroxide

Cat. No.: B147489

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for researchers, scientists, and drug development professionals encountering
issues with aluminum metallization etching during silicon micromachining with
Tetramethylammonium Hydroxide (TMAH) solutions.

Troubleshooting Guide
Problem: My aluminum metallization is being etched by the TMAH solution during silicon
etching.

Initial Checks:

e Confirm TMAH Concentration and Temperature: Standard TMAH concentrations for silicon
etching range from 5 wt% to 25 wt%, with temperatures typically between 70°C and 90°C.[1]
[2] High concentrations and temperatures can increase the etch rate of both silicon and
aluminum.

 Inspect Aluminum Surface: Ensure the aluminum surface is clean and free of contaminants
before the etching process.

Possible Causes and Solutions:
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Cause Solution

The high pH of pure TMAH solutions readily
) ) attacks aluminum. The primary strategy to
High pH of Pure TMAH Solution o _ _
prevent this is to modify the TMAH solution to

passivate the aluminum surface.

The formation of a stable passivation layer on
o the aluminum surface is crucial. This is typically
Inadequate Passivation ] ) - -
achieved by adding silicon or a silicon-

containing compound to the TMAH solution.

Certain additives used for aluminum passivation
- o can sometimes lead to a rougher silicon surface.
Rough Silicon Surface Finish o
This is often a trade-off that needs to be

managed.

Frequently Asked Questions (FAQs)
Q1: How can | prevent my aluminum pads from being
etched by the TMAH solution?

The most effective method to prevent aluminum etching in TMAH is to add dissolved silicon or
silicic acid to the solution.[1][3] This addition leads to the formation of a passivation layer on the
aluminum surface, which protects it from the etchant.

The passivation mechanism is believed to involve the formation of silicate-based compounds,
such as pyrophyllite-type silicates, on the aluminum oxide surface, which prevents further
chemical attack.[1]

Q2: What concentration of dissolved silicon is required
to passivate aluminum?

The required concentration of dissolved silicon depends on the TMAH concentration and
temperature. For a 25 wt% TMAH solution, adding 120 g/l of solid silicon has been shown to
achieve full passivation of the aluminum layer.[1] In 5 wt% TMAH, a dissolved silicon
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concentration of 1.4 wt% or higher is recommended.[4][5] For 10 wt% TMAH, a dissolved
silicon concentration of 3.2 wt% or more is suggested.[4]

Q3: Does adding silicon to the TMAH solution affect the
silicon etch rate?

Yes, adding silicon to the TMAH solution will generally decrease the silicon etch rate. However,
this effect can be managed and is often a necessary trade-off to protect the aluminum
metallization.

Q4: I've added silicon to my TMAH, but the etched
silicon surface is now very rough. How can | improve
the surface finish?

A common side effect of adding silicon to TMAH for aluminum passivation is an increase in the
roughness of the etched silicon surface, often characterized by the formation of hillocks.[3] To
mitigate this, an oxidizing agent such as ammonium persulfate ((NH4)2S20s) can be added to
the solution.[3][4][5]

The addition of ammonium persulfate has been shown to produce a smoother silicon surface
and can also increase the silicon etch rate.[3][4]

Q5: What is the recommended concentration of
ammonium persulfate?

For a 5 wt% TMAH solution containing dissolved silicon, an ammonium persulfate
concentration in the range of 0.4-0.7 wt% is effective.[5] For a 10 wt% TMAH solution with
dissolved silicon, a concentration of 1.2-2.0 wt% is recommended.[4]

Q6: Are there any alternatives to dissolving solid
silicon?
Yes, silicic acid (Si(OH)4) or water glass can also be used to introduce silicon into the TMAH

solution and achieve aluminum passivation.[1][3][6] For a 25 wt% TMAH solution, adding 250
g/l of silicic acid can achieve full passivation.[1]
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Data Presentation: Etch Rate Summary

The following tables summarize the etch rates of aluminum and silicon under different TMAH

solution compositions.

Table 1: Effect of Dissolved Silicon on Aluminum Etch Rate in 5 wt% TMAH at 85°C[4]

Dissolved Silicon (wt%) Aluminum Etch Rate (hm/min)
0 > 100

0.8 ~40

1.4 0

Table 2: Effect of Ammonium Persulfate ((NH4)2S20s) on Aluminum Etch Rate in TMAH with
Dissolved Silicon at 85°C[4]

Aluminum Etch

TMAH (wt%) Dissolved Si (Wt%)  (NH4)2S20s (Wt%) Rate (nm/min)
5 1.6 0 ~10

. 1.6 0.4 0

10 3.2 0 68

10 3.2 1.2 0

Table 3: Effect of Additives on Silicon (100) Etch Rate and Surface Roughness in 10 wt%
TMAH with 3.2 wt% Dissolved Silicon at 85°C[4]

Additive ((NH4)2S20s wt%) Si (100) Etch Rate (um/min) Surface Roughness (um)

0 0.4 >0.2

0.6-2.0 0.85-0.9 <0.1

Experimental Protocols
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Protocol 1: Preparation of Aluminum-Safe TMAH
Solution with Dissolved Silicon

e Objective: To prepare a TMAH solution that does not etch aluminum metallization.
e Materials:

o TMAH solution (e.g., 25 wt% in water)

o

Deionized (DI) water

o

Silicon wafers or silicon powder

[¢]

Heated magnetic stirrer

[e]

Glass beaker
e Procedure:

1. If necessary, dilute the concentrated TMAH solution to the desired final concentration
(e.g., 5 wt% or 10 wt%) using DI water.

2. Heat the TMAH solution to the desired etching temperature (e.g., 85°C) in a glass beaker
on a heated magnetic stirrer.

3. Gradually add a sufficient amount of silicon (e.g., 1.4 wt% for 5 wt% TMAH) to the heated
TMAH solution while stirring.

4. Continue stirring until the silicon is completely dissolved. The solution is now ready for

etching.

Protocol 2: Improving Silicon Surface Finish with
Ammonium Persulfate

o Objective: To prepare an aluminum-safe TMAH solution that results in a smooth etched

silicon surface.

o Materials:
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o TMAH solution with dissolved silicon (prepared as in Protocol 1)

o Ammonium persulfate ((NH4)2S20s)

e Procedure:

1. To the heated TMAH solution containing dissolved silicon, slowly add the desired amount
of ammonium persulfate (e.g., 0.4 wt% for 5 wt% TMAH).

2. Stir the solution until the ammonium persulfate is fully dissolved.

3. The solution is now ready for use and should provide good aluminum passivation and a
smooth silicon surface. Note: It is crucial to dissolve the silicon before adding the
ammonium persulfate to prevent the formation of micropyramids on the silicon surface.[2]

[7]

Visualizations
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Troubleshooting Flow

Al Etching in TMAH Observed

Check TMAH Conc. & Temp.

Is the TMAH solution pure?

Add Dissolved Si or Silicic Acid Continue Etching

Is Si surface rough?

Add Ammonium Persulfate

Al Passivated & Smooth Si Surface
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TMAH Solution

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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